molecular formula C10H12N2O3 B181159 N-(4,5-Dimethyl-2-nitrophenyl)acetamide CAS No. 6970-77-0

N-(4,5-Dimethyl-2-nitrophenyl)acetamide

Cat. No.: B181159
CAS No.: 6970-77-0
M. Wt: 208.21 g/mol
InChI Key: DNUIVCQNUPJXIA-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a nitro group (-NO2) and two methyl groups (-CH3) attached to a phenyl ring, along with an acetamide group (-CONH2)

Scientific Research Applications

N-(4,5-Dimethyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(4,5-Dimethyl-2-nitrophenyl)acetamide” is not clear as it seems to be a research chemical and not a pharmaceutical drug .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethyl-2-nitrophenyl)acetamide typically involves the nitration of 4,5-dimethylacetanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Reduction: 4,5-Dimethyl-2-aminophenylacetamide.

    Substitution: Various halogenated or alkylated derivatives of this compound.

    Hydrolysis: 4,5-Dimethyl-2-nitrobenzoic acid and ammonia.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar structure with chlorine substituents instead of methyl groups.

    N-(2-Nitrophenyl)acetamide: Lacks the methyl groups and has the nitro group in a different position.

    N-(4-Nitrophenyl)acetamide: Contains a single nitro group without additional substituents on the phenyl ring.

Uniqueness

N-(4,5-Dimethyl-2-nitrophenyl)acetamide is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s interactions with other molecules and its overall properties.

Properties

IUPAC Name

N-(4,5-dimethyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)10(12(14)15)5-7(6)2/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUIVCQNUPJXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289585
Record name N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-77-0
Record name 6970-77-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,5-Dimethyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5'-DIMETHYL-2'-NITROACETANILIDE
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